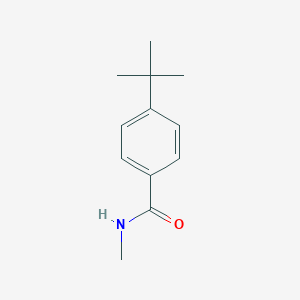

4-tert-butyl-N-methylbenzamide

Description

Contextual Significance within Benzamide (B126) Chemistry

Benzamides are a class of compounds derived from benzoic acid and are recognized for their wide-ranging biological activities and applications. evitachem.comnih.gov They form the structural core of numerous pharmaceuticals and are investigated for potential uses in agrochemicals. evitachem.com The benzamide scaffold is a common feature in drug discovery, with derivatives being developed as potent and selective agonists for various receptors, such as the human β3-adrenergic receptor. nih.gov

The significance of any specific benzamide derivative is often determined by the nature and position of its substituents on the benzene (B151609) ring and the amide nitrogen. These modifications influence the molecule's electronic properties, solubility, and ability to interact with biological targets. The tert-butyl group on 4-tert-butyl-N-methylbenzamide, for example, is a bulky, lipophilic group that can enhance selectivity for certain biological targets. vulcanchem.com Compounds within this chemical family are frequently used as intermediates for synthesizing more complex molecules in medicinal chemistry and materials science. evitachem.com

Historical Trajectory of Research on Benzamide Derivatives

The scientific study of benzamides has a long and distinguished history, dating back to the foundational days of modern organic chemistry. As early as 1832, the simple parent molecule, benzamide, was the first compound for which polymorphism—the ability of a solid material to exist in multiple crystalline forms—was reported by Friedrich Wöhler and Justus von Liebig. acs.org This initial discovery sparked a field of research that continues to this day, with the crystal structures of different benzamide polymorphs being solved and refined over the subsequent 176 years. acs.orgresearchgate.net

Research into benzamide polymorphism has revealed at least four distinct forms (Forms I, II, III, and IV), with Forms II and III being metastable and historically difficult to characterize. osti.govacs.org The stable Form I crystal structure was not fully solved until 1959. osti.govacs.org This deep and ongoing investigation into the fundamental physical properties of the parent benzamide molecule underscores the compound family's importance in the study of crystal growth, materials science, and physical chemistry. researchgate.netosti.gov This historical focus on the fundamental nature of benzamides provides a rich background for the synthesis and investigation of more complex derivatives like this compound.

Scope and Research Gaps Pertaining to this compound

Despite the extensive research into the broader benzamide class, dedicated academic studies focusing specifically on this compound are limited. The compound is well-documented in chemical databases and is available from commercial suppliers, indicating its use in synthesis and screening applications. nih.govshachemlin.com For instance, a synthetic route to obtain N-methyl-4-tert-butylbenzoic acid amide (a synonym for the compound) has been described. Furthermore, its precursor, 4-tert-butylbenzoic acid, is a common reagent used in various chemical reactions, including as a catalyst in rhodium-catalyzed indole (B1671886) synthesis. rsc.orgwikipedia.org

The primary research gap is the lack of in-depth investigation into the specific biological activities or material properties of this compound as a standalone compound. While many complex benzamides are explored for their pharmacological potential, this particular molecule has not been the subject of extensive published research in that regard. evitachem.comnih.govevitachem.com Its appearance is often as an intermediate, a starting material for further chemical elaboration, or as a constituent in large chemical libraries used for high-throughput screening. chemdiv.com Future research could focus on exploring its potential as an enzyme inhibitor, its specific physical properties such as polymorphism, or its utility as a building block in the targeted synthesis of novel bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

60028-84-4 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-tert-butyl-N-methylbenzamide |

InChI |

InChI=1S/C12H17NO/c1-12(2,3)10-7-5-9(6-8-10)11(14)13-4/h5-8H,1-4H3,(H,13,14) |

InChI Key |

OECILUPKKJOWJE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl N Methylbenzamide and Analogues

Direct Synthetic Routes

Direct synthetic routes to 4-tert-butyl-N-methylbenzamide primarily involve the formation of the amide bond through various modern and classical chemical reactions.

Mechanochemical Ritter Reaction Protocols

The mechanochemical Ritter reaction offers a rapid and efficient method for the synthesis of N-substituted amides from nitriles and alcohols. organic-chemistry.orgnih.gov This solvent-free or low-solvent approach proceeds at room temperature, utilizing a Brønsted acid catalyst, typically sulfuric acid. organic-chemistry.orgnih.gov The reaction involves the ball-milling of the nitrile and alcohol with the acid catalyst, leading to the formation of the corresponding amide in good yields within a short reaction time. nih.gov For the synthesis of a related compound, N-(tert-butyl)-4-methylbenzamide, p-toluonitrile and tert-butanol (B103910) are reacted under these conditions. organic-chemistry.org

This method is noted for its tolerance of various functional groups on both the nitrile and the alcohol, making it a versatile tool in amide synthesis. organic-chemistry.org The efficiency of this mechanochemical approach allows for gram-scale synthesis with high yields. organic-chemistry.org

Amidation Reactions from Nitriles utilizing tert-butyl acetate (B1210297) or tert-butanol

The Ritter reaction can also be effectively carried out in solution using tert-butyl acetate or tert-butanol as the source of the tert-butyl cation. wikipedia.orgacsgcipr.org This reaction transforms a nitrile into an N-tert-butyl amide in the presence of a strong acid. wikipedia.org

A scalable procedure for this conversion employs tert-butyl acetate in acetic acid. acsgcipr.org This method is applicable to a wide range of aromatic and alkyl nitriles. acsgcipr.org The use of tert-butyl acetate as the tert-butyl cation source has been investigated for its safety profile, with studies showing that when the reaction is performed in acetic acid, the evolution of isobutylene (B52900) gas is minimized, thus preventing pressurization of the reaction vessel. wikipedia.orgsynthesisspotlight.com A general procedure involves stirring the nitrile in tert-butyl acetate and adding sulfuric acid, maintaining the reaction at a moderately elevated temperature. libretexts.org

Alternatively, tert-butanol can be used in the presence of an alkaline catalyst and water to hydrolyze nitriles to their corresponding amides. nih.gov

| Method | tert-Butyl Source | Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| Mechanochemical | tert-butanol | Sulfuric Acid | Solvent-free | Rapid, room temperature, high yield. organic-chemistry.orgnih.gov |

| Solution Phase | tert-butyl acetate | Sulfuric Acid | Acetic Acid | Scalable, broad scope for various nitriles. acsgcipr.org |

| Solution Phase | tert-butanol | Alkaline Catalyst | Water | Hydrolysis of nitriles to amides. nih.gov |

Alternative Amidation Strategies (e.g., coupling agent-mediated reactions)

Beyond the Ritter reaction, alternative amidation strategies often employ coupling agents to facilitate the formation of the amide bond from a carboxylic acid and an amine. A general and widely used method involves the reaction of a substituted benzoic acid with an amine in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and an additive such as hydroxybenzotriazole (B1436442) (HOBt). researchgate.netrsc.org

In a typical procedure, the carboxylic acid is activated by the coupling agent in a suitable solvent like N,N-dimethylformamide (DMF), followed by the addition of the amine. researchgate.net This method is highly efficient and allows for the synthesis of a wide array of substituted benzamides under mild conditions. researchgate.netrsc.org

Synthesis of Chemically Modified Analogues and Derivatives

The synthesis of chemically modified analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

ortho-Substituted Benzamides via Directed Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. youtube.commit.edu In this reaction, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating an aryllithium intermediate. youtube.com This intermediate can then react with various electrophiles to introduce a substituent exclusively at the ortho-position. youtube.com

The amide group is an effective DMG. youtube.com For N-methylbenzamide, treatment with an excess of n-butyllithium leads to metalation at the ortho-position, which can then be quenched with an electrophile to yield ortho-substituted derivatives. This methodology provides a route to a wide range of ortho-functionalized benzamides.

| Component | Role | Example |

|---|---|---|

| Directing Metalation Group (DMG) | Directs deprotonation to the ortho-position. | Amide group. youtube.com |

| Base | Deprotonates the ortho-position. | n-butyllithium. |

| Electrophile | Reacts with the aryllithium intermediate to introduce a substituent. | Various electrophiles. youtube.com |

N-Substituted Benzamides with Varied Aryl and Alkyl Groups

The synthesis of N-substituted benzamides with different aryl and alkyl groups can be achieved through various synthetic routes. For instance, N-benzyl-4-tert-butyl-N-methylbenzamide can be prepared via standard amidation procedures.

For the synthesis of N-aryl benzamides, such as the hypothetical N-Biphenyl-4-yl-4-tert-butyl-N-methyl-benzamide, modern cross-coupling reactions are particularly effective. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine or amide with an aryl halide. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org In this case, this compound could be coupled with 4-bromobiphenyl (B57062) in the presence of a palladium catalyst and a suitable ligand to form the desired N-biphenyl substituted product.

Another powerful method for forming C-N bonds is the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an amine or amide. wikipedia.org While traditionally requiring harsh conditions, modern protocols often utilize ligands that allow the reaction to proceed under milder conditions. wikipedia.org

Green Chemistry Principles in Benzamide (B126) Synthesis

The synthesis of benzamides, a crucial structural motif in pharmaceuticals and advanced materials, has traditionally relied on methods that generate substantial waste and utilize hazardous materials. researchgate.netchemmethod.com Conventional approaches often involve stoichiometric activating agents or the conversion of carboxylic acids into more reactive derivatives like acid chlorides, leading to poor atom economy. nih.gov In response, green chemistry approaches aim to develop more sustainable and efficient synthetic routes. chemmethod.comresearchgate.netnih.gov These modern methods prioritize the use of catalysts over stoichiometric reagents, favor benign solvents or solventless conditions, and aim for high atom economy, where most of the atoms from the reactants are incorporated into the final product. chemmethod.comyoutube.com

Solvent-Free Reaction Conditions

Eliminating organic solvents from chemical reactions is a cornerstone of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. researchgate.netchemmethod.com Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler procedures with easier product purification. researchgate.net

Several effective solvent-free methods for amide synthesis have been developed. One notable approach involves the direct amidation of esters catalyzed by iron(III) chloride (FeCl₃). This method is effective for a range of amine and ester substrates, producing amides in good to excellent yields with short reaction times at a moderate temperature of 80°C. nih.govnih.gov The absence of a solvent simplifies the workup process and eliminates a major source of industrial waste. nih.govnih.gov

Another innovative solvent-free technique utilizes boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335). researchgate.net This procedure involves simple trituration (grinding) of the reactants followed by direct heating, leading to a high rate of reaction and good yields of various amides. researchgate.net Microwave irradiation has also been employed to facilitate solvent-free amidation, achieving quantitative reactions in minutes at low power, showcasing a significant improvement in energy efficiency. researchgate.net

More recently, dodecamethoxyneopentasilane has been used as a catalyst in a solvent-free procedure where the water byproduct is trapped by the formation of a polysiloxane, negating the need for an external water trap. mdpi.com These examples highlight a clear trend towards eliminating solvents in benzamide synthesis, aligning with the principles of sustainable chemical manufacturing.

Table 1: Comparison of Solvent-Free Amidation Methods

| Catalyst System | Reactants | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| Iron(III) chloride (FeCl₃) | Esters and Amines | 80°C, 1.5–12 h | 47–99% | Readily available, inexpensive catalyst. nih.govnih.gov |

| Boric Acid | Carboxylic Acids and Urea | Direct heating after trituration | Good | Simple, efficient, and uses urea as an ammonia (B1221849) source. researchgate.net |

| Dodecamethoxyneopentasilane | Carboxylic Acids and Amines | Heat, no external water trap | Good to Excellent | In-situ water trapping by catalyst byproduct. mdpi.com |

| Microwave Irradiation | Carboxylic Acids and Amines | 2-25 W, 5-15 min, 80-90°C | 85-100% | Extremely rapid reaction times and high energy efficiency. researchgate.net |

Recyclable Catalytic Systems in Amidation

The development of recyclable catalysts is another critical area of green chemistry, addressing both economic and environmental concerns. nih.gov Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst. nih.gov Heterogeneous catalysts, or homogeneous catalysts supported on a solid phase, offer a practical solution as they can be easily recovered and reused over multiple reaction cycles. nih.gov

In the context of N-alkylated amide synthesis, which is relevant for producing analogues, significant progress has been made with recyclable nanoparticle catalysts. For instance, highly dispersed cobalt nanoparticles supported on carbon have proven effective for the N-alkylation of benzamides with alcohols. nih.govrsc.org This heterogeneous system demonstrates a broad substrate scope and good functional group tolerance. Crucially, the catalyst maintains its activity and selectivity over several cycles, highlighting its stability and practical applicability. nih.govrsc.org

Similarly, nickel nanoparticles supported on silica-alumina have been used for the N-alkylation of amides with alcohols under solvent-free conditions. researchgate.net This system provides excellent yields and the catalyst can be successfully recycled and reused. researchgate.net The move away from expensive and toxic noble metal catalysts (like iridium, ruthenium, and palladium) towards more abundant and less toxic metals such as iron, cobalt, and nickel is a key trend in sustainable catalysis. nih.govresearchgate.net These base-metal catalysts, particularly in their nanoparticle form, offer a durable and economically viable alternative for the synthesis of benzamides and their derivatives. researchgate.net

Table 2: Examples of Recyclable Catalysts in Amide Synthesis

| Catalyst | Reaction Type | Key Features | Recyclability |

|---|---|---|---|

| Cobalt nanoparticles on carbon | N-alkylation of amides with alcohols | Highly stable and reusable; broad substrate scope. nih.govrsc.org | Successful recycling and reusability demonstrated. nih.govrsc.org |

| Nickel on Silica-Alumina (Ni/SiO₂-Al₂O₃) | N-alkylation of amides with alcohols | Effective under neat (solvent-free) conditions; provides excellent yields. researchgate.net | Catalyst can be recovered and reused. researchgate.net |

| 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) | Alkylation of phenol (B47542) with tert-butyl alcohol | Ionic liquid catalyst system with efficient and easy recycling. nih.gov | Excellent recycling performance obtained. nih.gov |

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Mechanisms of Benzamides

The hydrolysis of benzamides, including N-methyl substituted derivatives like 4-tert-butyl-N-methylbenzamide, is a fundamental reaction that has been the subject of extensive kinetic and mechanistic studies. The reaction typically proceeds under acidic or basic conditions to yield a carboxylic acid and an amine or ammonia (B1221849). pearson.comlibretexts.org

In acidic media, the hydrolysis of amides is initiated by protonation. There are two potential sites for protonation on an amide: the nitrogen atom (N-protonation) and the oxygen atom (O-protonation). acs.org While the nitrogen atom is part of an amine group, the lone pair of electrons on the nitrogen is delocalized through resonance with the carbonyl group. This resonance makes the carbonyl oxygen the more basic site. masterorganicchemistry.com

Consequently, O-protonation is generally the favored pathway for the hydrolysis of typical amides. acs.orgacs.org Protonation of the oxygen atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. libretexts.org

While O-protonation is predominant, N-protonation can occur, particularly in strained amide systems. acs.orgacs.org However, for a relatively unstrained molecule like this compound, the O-protonation pathway is the expected major route for hydrolysis under acidic conditions. Studies on N-methylbenzamide have shown that in weakly acidic media, the mechanism involves a pre-equilibrium proton transfer to give a stable O-protonated amide intermediate, which is then attacked by water. researchgate.net In more strongly acidic media, a different mechanism involving a second proton transfer to the O-protonated intermediate to form an acylium ion can take over. researchgate.netcdnsciencepub.com

The general mechanism for acid-catalyzed hydrolysis via O-protonation involves the following steps:

Protonation of the carbonyl oxygen. masterorganicchemistry.com

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton transfer from the oxygen of the attacking water molecule to the nitrogen atom. libretexts.org

Elimination of the amine (methylamine in this case) as the leaving group, which is facilitated by its protonation. libretexts.org

Deprotonation of the resulting protonated carboxylic acid to give the final product. libretexts.org

The hydrolysis of amides is generally a thermodynamically favorable process, though it is often kinetically slow without a catalyst. The reaction is typically endothermic, meaning it requires an input of heat. sparkl.me

Kinetic studies on the hydrolysis of benzamide (B126) and its N-methyl derivatives in sulfuric acid have revealed complex behavior. researchgate.net The reactivity order for N-methyl substitution is unusual, with the primary amide (benzamide) being more reactive than the tertiary amide (N,N-dimethylbenzamide), which is in turn more reactive than the secondary amide (N-methylbenzamide). researchgate.net This difference in reactivity is primarily attributed to variations in the enthalpy of activation (ΔH‡). researchgate.net

The rate of hydrolysis is also dependent on the acid concentration, often showing a rate maximum as the acid concentration is increased. cdnsciencepub.com This is explained by the dual role of the acid: it acts as a catalyst by protonating the amide, but at very high concentrations, the activity of water, the nucleophile, decreases, leading to a slower rate.

For the hydrolysis of benzamides in moderately concentrated acids, the activation energy (Ea) has been determined, along with the entropy of activation (ΔS‡). For thiobenzamide (B147508) hydrolysis, which shares similarities with benzamide hydrolysis, the activation energy is approximately 19.4 kcal/mol, and the entropy of activation is -21 cal mol⁻¹ K⁻¹. rsc.org Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of activation have been calculated for the hydrolysis of N-benzoyl benzamide in a dioxane-water mixture. researchcommons.org

| Parameter | Value (for related amides) | Source |

| Activation Energy (Ea) | ~19.4 kcal/mol (for thiobenzamide) | rsc.org |

| Entropy of Activation (ΔS‡) | ~-21 cal mol⁻¹ K⁻¹ (for thiobenzamide) | rsc.org |

Carbon-Hydrogen (C-H) Bond Functionalization

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and benzamides are excellent substrates for such transformations, often utilizing the amide group as a directing group.

Palladium catalysis is a versatile tool for the C-H functionalization of benzamides. nih.gov The amide group can direct the palladium catalyst to the ortho C-H bonds of the benzene (B151609) ring. This has been demonstrated in various transformations, including silylation, germanylation, and acylation. nih.govmdpi.com Often, a bidentate directing group, such as 8-aminoquinoline, is used in conjunction with the amide to facilitate the C-H activation. nih.govnih.gov

In a process analogous to what could be applied to this compound, palladium-catalyzed C-H activation of benzamides followed by coupling with disilanes has been shown to produce organosilanes. nih.gov The mechanism generally involves the formation of a palladacycle intermediate through ortho C-H activation. scilit.com This intermediate can then undergo further reactions, such as insertion of an alkyne or coupling with another reagent. acs.org For instance, palladium-catalyzed annulation reactions of benzamides with maleimides proceed through a double C-H bond activation. scilit.com

Ruthenium catalysts are also highly effective for the C-H functionalization of benzamides. mdpi.com Similar to palladium, the amide group can act as a directing group to achieve ortho-selectivity. researchgate.net Ruthenium-catalyzed reactions have been developed for the arylation, alkenylation, and selanylation of benzamides. mdpi.comresearchgate.net

For example, the ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with phenylboronic acid has been achieved using a [RuCl₂(p-cymene)]₂ catalyst. mdpi.com The alkenylation of benzamides with alkynes is another important transformation that can be catalyzed by ruthenium, leading to the formation of isoquinolones through an oxidative annulation process. nih.gov Mechanistic studies suggest that these reactions can proceed through a base-assisted electrophilic-type substitution C-H activation. researchgate.net Chiral ruthenium complexes have also been employed for the enantioselective C-H activation of N-methoxy-benzamides. chemrxiv.org

Amide Bond Formation Mechanisms

The formation of the amide bond in this compound can be achieved through several synthetic routes, most of which involve the reaction of a carboxylic acid derivative with methylamine (B109427).

A common and efficient method for preparing amides is the reaction of an acyl chloride with an amine. studysmarter.co.uk For the synthesis of this compound, this would involve reacting 4-tert-butylbenzoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

Another prevalent method is the direct coupling of a carboxylic acid (4-tert-butylbenzoic acid) with an amine (methylamine) using a coupling agent. numberanalytics.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the activation of the carboxylic acid by the coupling agent to form a more reactive intermediate, which is then attacked by the amine.

The reaction between benzoic acid and methylamine to form N-methylbenzamide is a condensation reaction where a molecule of water is eliminated. studysmarter.co.uk The amine's lone pair of electrons attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate which then collapses to release water and form the amide. studysmarter.co.uk

Other methods for amide bond formation include the reaction of esters or anhydrides with amines, and catalytic methods using boric acid or transition metals. nih.govcore.ac.uk For instance, this compound has been synthesized from 4-bromo-2-fluoro-N-methyl benzamide, which was prepared by reacting 4-bromo-2-fluorobenzoic acid with a chlorinating agent followed by condensation with methylamine. google.com A copper-catalyzed Ritter reaction of nitriles with di-tert-butyl dicarbonate (B1257347) has also been reported for the synthesis of N-tert-butyl amides. researchgate.net

| Reaction Type | Reactants | Key Features |

| Acyl Chloride Route | 4-tert-butylbenzoyl chloride + Methylamine | High reactivity, often requires a base to neutralize HCl byproduct. |

| Carboxylic Acid Coupling | 4-tert-butylbenzoic acid + Methylamine + Coupling Agent (e.g., DCC, EDC) | Milder conditions than the acyl chloride route. |

| Ester Aminolysis | Methyl 4-tert-butylbenzoate + Methylamine | Generally requires heat or catalysis. |

| Anhydride (B1165640) Aminolysis | 4-tert-butylbenzoic anhydride + Methylamine | Good reactivity, produces a carboxylic acid byproduct. |

Influence of Substituents on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents: the para-tert-butyl group on the benzene ring and the methyl group on the amide nitrogen.

The tert-butyl group, located at the para-position of the benzamide ring, exerts notable electronic and steric effects that modulate the molecule's reactivity.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electron-donating nature increases the electron density of the aromatic ring, which can influence its susceptibility to electrophilic aromatic substitution. However, its primary influence is often observed in how it affects the properties of the amide functionality.

Steric Effects: The most significant contribution of the tert-butyl group is its steric bulk. This large group can hinder the approach of reactants to the adjacent carbonyl group and the aromatic ring. nih.gov This steric hindrance can be a critical factor in controlling the regioselectivity of reactions. For example, in chromium-catalyzed C-H alkylation reactions of benzamides, the presence of bulky groups can direct functionalization to less hindered positions. nih.gov Studies on other substituted benzamides have shown that bulky substituents can induce significant twisting of the C-N amide bond, which can, in turn, enhance the reactivity of the amide in certain cross-coupling reactions by disrupting the planarity and resonance stabilization of the amide bond. nih.gov

Table 2: Influence of Substituents on Amide Bond Geometry

| Substituent on Phenyl Ring (para) | Amide Type | Twist Angle (τ) | Reference |

|---|---|---|---|

| H | N,N-Boc2 Benzamide | > 30° | nih.gov |

| tert-Butyl | N,N-Boc2 Formamide | 73.5° | nih.gov |

This table illustrates how bulky substituents can distort the planarity of the amide bond in related systems.

The N-methyl group also plays a crucial role in the reactivity of this compound. As a secondary amide, the presence of the methyl group, as opposed to a hydrogen atom, has several implications.

The N-methyl group can influence the conformation of the amide bond and affect its rotational barrier. Compared to an unsubstituted amide, the N-methyl group introduces some steric hindrance around the nitrogen atom. This can influence intermolecular interactions, such as hydrogen bonding patterns in the solid state or in solution. researchgate.net

In the context of directed C-H activation reactions, the N-methyl group can be a site for functionalization. For example, palladium-mediated C(sp3)-H bond activation has been demonstrated on the N-methyl group of N-methyl-N-(pyridin-2-yl)benzamide, leading to direct arylation or alkylation at this position. acs.org This suggests that the N-methyl group in this compound could potentially be a handle for further synthetic modifications.

Furthermore, the nature of the N-substituent is critical in certain catalytic cycles. For instance, in some iron-catalyzed reactions of N-methoxy arylamides, N-methylbenzamide was found to be inapplicable as a substrate, highlighting the specific role of the N-methoxy group in that particular transformation. acs.org This underscores how the identity of the N-substituent is key to determining the feasible reaction pathways.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, researchers can deduce the connectivity and spatial arrangement of atoms within the 4-tert-butyl-N-methylbenzamide molecule.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton groups are observed. uva.nl

The aromatic protons on the benzene (B151609) ring typically appear as doublets due to coupling with adjacent protons. Specifically, the two protons ortho to the carbonyl group are observed at a chemical shift (δ) of approximately 7.69 ppm (parts per million), and the two protons meta to the carbonyl group are found at around 7.42 ppm. uva.nluva.nl The N-methyl group gives rise to a doublet at approximately 2.99 ppm, with the splitting caused by coupling to the adjacent N-H proton. uva.nl A broad singlet for the amide proton (N-H) is typically observed around 6.29 ppm. uva.nl The nine equivalent protons of the tert-butyl group produce a sharp singlet at about 1.32 ppm. uva.nl

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to C=O) | 7.69 | Doublet | 8.7 |

| Aromatic (meta to C=O) | 7.42 | Doublet | 8.8 |

| Amide (N-H) | 6.29 | Broad Singlet | - |

| N-Methyl (N-CH₃) | 2.99 | Doublet | 5.1 |

| tert-Butyl (-C(CH₃)₃) | 1.32 | Singlet | - |

Data obtained in CDCl₃ at 500 MHz. uva.nl

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is typically the most deshielded, appearing at a chemical shift of around 169.8 ppm. rsc.org The quaternary carbon of the tert-butyl group is observed around 35.0 ppm, while the methyl carbons of this group appear at approximately 31.2 ppm. rsc.org The N-methyl carbon resonates at about 26.9 ppm. rsc.org The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the tert-butyl group appears around 155.6 ppm, the carbons ortho to this group at about 125.6 ppm, and the carbons meta to it at approximately 127.3 ppm. rsc.org The carbon attached to the carbonyl group is found at a chemical shift of about 130.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 169.8 |

| Aromatic (C-C(CH₃)₃) | 155.6 |

| Aromatic (C-C=O) | 130.5 |

| Aromatic (meta to -C(CH₃)₃) | 127.3 |

| Aromatic (ortho to -C(CH₃)₃) | 125.6 |

| tert-Butyl (quaternary C) | 35.0 |

| tert-Butyl (methyl C) | 31.2 |

| N-Methyl (N-CH₃) | 26.9 |

Data obtained in CDCl₃ at 75 MHz. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), provide further structural insights by showing correlations between different nuclei.

A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, a COSY experiment would show cross-peaks between the coupled aromatic protons, and between the N-H proton and the N-methyl protons, confirming their proximity in the structure. uva.nl

An HMQC (or the more modern HSQC) spectrum correlates proton signals with the signals of directly attached carbon atoms. libretexts.org This technique is invaluable for definitively assigning the carbon signals based on the known proton assignments. For instance, the proton signal at 1.32 ppm would show a correlation to the carbon signal at 31.2 ppm, confirming their assignment to the tert-butyl group. rsc.org Similarly, the N-methyl proton signal at 2.99 ppm would correlate with the carbon signal at 26.9 ppm. uva.nlrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. libretexts.org In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are desorbed into the gas phase. libretexts.org For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. rsc.org This allows for the accurate determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) using ESI can provide the exact mass of the molecule with high precision, which can be used to determine its elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org The sample is first vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method often causes the molecule to fragment in a reproducible manner. amazonaws.com

The mass spectrum of this compound obtained from GC-MS would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ions. amazonaws.comnih.gov The fragmentation pattern serves as a "fingerprint" for the compound and can be used for its identification by comparing it to spectral libraries. nih.gov Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, HRMS provides an exact mass that can be used to confirm its molecular formula, C₁₂H₁₇NO. The technique differentiates the compound from other molecules with the same nominal mass but different atomic compositions.

Typically, analyses are performed using soft ionization techniques like Electrospray Ionization (ESI) to generate intact molecular ions (e.g., [M+H]⁺), which are then analyzed by a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A close match, usually within a few parts per million (ppm), provides strong evidence for the compound's identity. The calculated exact mass for the neutral molecule is 191.131014166 Da.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Calculated Exact Mass | 191.131014 Da |

| Common Ionization Mode | Electrospray Ionization (ESI) |

Infrared (IR) Spectroscopy

Attenuated Total Reflection (ATR) is a widely used sampling technique in Infrared (IR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. The principle involves placing the sample in direct contact with an ATR crystal of a high refractive index. An IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. This reflection creates an evanescent wave that penetrates a short distance into the sample. Where the sample absorbs energy, the evanescent wave is attenuated, and the resulting IR spectrum is recorded.

This technique is particularly advantageous for obtaining high-quality spectra of materials like this compound in their native solid

Other Advanced Analytical Techniques

Beyond standard spectroscopic methods, a range of advanced analytical techniques are employed to separate, identify, and characterize this compound. These methods are crucial for purifying the compound and confirming its molecular weight and structure with high precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used for the analysis of this compound and its isomers. In this technique, the compound is vaporized and separated from other components in a chromatographic column before being fragmented and detected by the mass spectrometer.

The mass spectrum of a related isomer, N-tert-butyl-4-methylbenzamide, shows characteristic fragmentation patterns that are useful for its identification. nih.gov Research literature indicates the use of sophisticated instruments like the AccuTOF GC v 4g, JMS-T100GCV Mass spectrometer for collecting mass spectra of related benzamide (B126) derivatives. uva.nl

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 44443 | nih.gov |

| Top Peak (m/z) | 119 | nih.gov |

| Second Highest Peak (m/z) | Not Specified | nih.gov |

| Third Highest Peak (m/z) | 191 | nih.gov |

Chromatography

Column chromatography is a fundamental technique for the purification of synthesized this compound. Research articles consistently report its use to isolate the target compound from reaction mixtures, ensuring a high degree of purity for subsequent analysis and applications. The choice of stationary phase (the solid adsorbent) and mobile phase (the eluent) is critical for effective separation.

| Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|

| Neutral Alumina | Hexane and Ethyl Acetate (B1210297) (76:24 v/v) | rsc.org |

| Silica Gel | Petroleum Ether / Ethyl Acetate (3:1) | rsc.org |

| Silica Gel | Chloroform / Methanol (Gradient Elution) | orientjchem.org |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This technique is invaluable for distinguishing between compounds with the same nominal mass. While specific HRMS data for this compound is not detailed in the provided sources, data for closely related N-alkyl benzamide derivatives demonstrate the precision of this method. For instance, HRMS (ESI) was used to confirm the mass of N,N-diethyl-4-methylbenzamide. rsc.org This level of accuracy is essential for confirming the identity of newly synthesized compounds.

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 4-Ethoxy-N-methylbenzamide | [M + Na]⁺ | 202.0838 | 202.0845 | rsc.org |

| N,N-diethyl-4-methylbenzamide | [M + H]⁺ | 192.1383 | 192.1383 | rsc.org |

| 4-(tert-butyl)-N,N-diethylbenzamide | [M + H]⁺ | 234.1852 | 234.1850 | rsc.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the geometric and electronic landscapes of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties.

For the parent compound, N-methylbenzamide, DFT calculations have been employed to determine its most stable conformation. acs.org Studies reveal that the molecule is not perfectly planar. acs.org The steric repulsion between the ortho-hydrogen atoms of the phenyl ring and the substituents on the amide nitrogen (the N-H hydrogen and the oxygen atom) forces the phenyl ring to rotate out of the amide plane. acs.org This rotation is defined by the C-C-C=O dihedral angle. DFT calculations at the BLYP/DZVP2 level predict this angle to be approximately 28.6°. acs.org This non-planar arrangement is the minimum energy conformation. acs.org

The potential energy surface for the rotation around the C(aryl)-C(carbonyl) bond has been mapped using DFT. These calculations show a rotational barrier of about 2.80 kcal/mol at a 90° dihedral angle, which is the transition state for this rotation. acs.org A smaller barrier of 0.48 kcal/mol exists at the planar (0°) conformation. acs.org The introduction of a bulky tert-butyl group at the para-position, as in 4-tert-butyl-N-methylbenzamide, is not expected to significantly alter this preferred dihedral angle, as the substituent is distant from the site of steric interaction. However, it will influence the electronic properties of the entire molecule.

| Computational Method | Parameter | Calculated Value for N-methylbenzamide |

| BLYP/DZVP2 | C-C-C=O Dihedral Angle (Φ) | 28.6° acs.org |

| MP2/aug-cc-pVTZ//BLYP/DZVP2 | Rotational Barrier (90°) | 2.80 kcal/mol acs.org |

| MP2/aug-cc-pVTZ//BLYP/DZVP2 | Rotational Barrier (0°) | 0.48 kcal/mol acs.org |

This table presents data for the parent compound, N-methylbenzamide, which serves as a model for understanding the geometry of this compound.

Ab initio methods are computations based directly on theoretical principles, without the inclusion of experimental data. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), build upon the Hartree-Fock method to more accurately account for electron correlation. These methods are considered high-level and provide very accurate results, though they are computationally more demanding than DFT.

Electronic Structure Analysis

The analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netmnstate.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov

In a computational study on the transamidation of N-methylbenzamide, the HOMO and LUMO energies were calculated using DFT. rsc.orgscispace.comrsc.org These calculations are crucial for understanding how the molecule participates in chemical reactions. For this compound, the electron-donating nature of the tert-butyl group (via hyperconjugation and induction) would be expected to raise the energy of the HOMO compared to the unsubstituted N-methylbenzamide. This, in turn, would likely decrease the HOMO-LUMO gap, suggesting a slight increase in reactivity.

| Orbital | Property | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability mnstate.edu |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability mnstate.edu |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Chemical reactivity and stability nih.gov |

This table describes the significance of Frontier Molecular Orbitals in the context of this compound.

Charge distribution analysis provides insight into how electrons are distributed among the atoms within a molecule. This distribution is fundamental to understanding a molecule's electrostatic potential, dipole moment, and sites susceptible to nucleophilic or electrophilic attack. Methods like Mulliken population analysis assign a partial charge to each atom.

In benzamides, the carbonyl oxygen and the amide nitrogen are key sites of interest. The oxygen atom typically carries a significant partial negative charge, making it a hydrogen bond acceptor and a site for electrophilic attack. The nitrogen atom's charge is more complex, influenced by its bonding environment. For this compound, the electron-donating tert-butyl group would increase the electron density on the benzene (B151609) ring, which could subtly influence the charges on the amide functional group. While specific Mulliken charges for the target molecule are not published, DFT calculations on related substituted benzamides confirm that substituents significantly alter the charge distribution across the molecule.

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Chemical Potential (μ) : Related to the "escaping tendency" of an electron from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of a series of related compounds. For this compound, the introduction of the electron-donating tert-butyl group would be expected to increase the chemical potential and decrease the chemical hardness and electrophilicity index compared to the parent N-methylbenzamide, reflecting its enhanced electron-rich character.

| Descriptor | Formula | Chemical Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

This table outlines key reactivity descriptors derivable from computational chemistry, which are applicable to the analysis of this compound.

Reaction Mechanism Elucidation

Understanding the pathways through which this compound is formed or undergoes further reaction is crucial for optimizing synthetic protocols and predicting its chemical behavior. Computational modeling is instrumental in this endeavor.

The formation of this compound, like other amides, can proceed through various synthetic routes, such as the reaction of a carboxylic acid derivative with an amine. Computational studies, often employing Density Functional Theory (DFT), can map out the potential energy surface of these reactions. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them.

For instance, in the context of amide synthesis, theoretical calculations can determine the energy barrier for the nucleophilic attack of the amine on the activated carboxyl group. These calculations provide a quantitative measure of the reaction's feasibility. Studies on related amide formation reactions have shown that the activation energy barriers can be calculated to understand the reaction kinetics. For example, in the N-methylation of amides using CO2 and a borane, DFT calculations have been used to compute the Gibbs free energy profile, revealing activation energy barriers for key steps like hydride shift. rsc.org Similar computational approaches can be applied to the specific synthesis of this compound to elucidate the most favorable reaction pathway and identify rate-determining steps. mdpi.com

Solvents can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent environment on the reaction pathway. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, transition states, and products.

Intermolecular Interactions and Hydrogen Bonding

The non-covalent interactions that this compound participates in are fundamental to its physical properties and its interactions in a biological or material context.

This compound has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This allows it to form intermolecular hydrogen bonds, leading to dimers or larger aggregates. Computational methods are invaluable for characterizing the nature and strength of these hydrogen bonds. rsc.org

Through techniques like Atoms in Molecules (AIM) theory, researchers can analyze the electron density distribution to identify bond critical points associated with hydrogen bonds. The properties at these points provide information about the strength and nature (e.g., electrostatic vs. covalent character) of the interaction. rsc.org Computational studies can also calculate the binding energies of hydrogen-bonded dimers of this compound, providing a quantitative measure of their stability. These studies can explore how the bulky tert-butyl group might sterically influence the geometry and strength of these hydrogen bonds compared to less hindered benzamides. researchgate.netcam.ac.uk

Predictive Spectroscopy

Theoretical calculations can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra and the confirmation of its structure.

Computational chemistry software can calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of this compound. wisc.eduschrodinger.com

For NMR predictions, methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used. acs.org These calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to assign peaks and confirm the molecular structure. For instance, calculations would predict distinct signals for the aromatic protons, the N-methyl protons, and the protons of the tert-butyl group. amazonaws.com

Table of Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Predicted Value | Corresponding Functional Group |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon | ~168 ppm | C=O |

| ¹³C NMR | Aromatic Carbons | 125-155 ppm | Ar-C |

| ¹³C NMR | tert-Butyl Quaternary Carbon | ~35 ppm | C(CH₃)₃ |

| ¹³C NMR | tert-Butyl Methyl Carbons | ~31 ppm | C(CH₃)₃ |

| ¹³C NMR | N-Methyl Carbon | ~27 ppm | N-CH₃ |

| ¹H NMR | Amide Proton | ~6.2 ppm | N-H |

| ¹H NMR | Aromatic Protons | 7.4-7.7 ppm | Ar-H |

| ¹H NMR | N-Methyl Protons | ~3.0 ppm | N-CH₃ |

| ¹H NMR | tert-Butyl Protons | ~1.3 ppm | C(CH₃)₃ |

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ | N-H |

| IR Spectroscopy | C=O Stretch | ~1650 cm⁻¹ | Amide I |

Note: These are approximate values based on typical ranges for similar structures and may vary depending on the specific computational method and parameters used. Experimental values can also be influenced by solvent and concentration.

Prediction of Collision Cross Sections for Mass Spectrometry

Computational chemistry plays a pivotal role in the characterization of molecules by predicting properties that are measurable in analytical experiments. One such property is the collision cross section (CCS), which is a measure of the size and shape of an ion in the gas phase and is particularly relevant in ion mobility-mass spectrometry (IM-MS). For the compound this compound, computational methods have been employed to predict its CCS value.

Theoretical calculations provide a valuable in-silico complement to experimental measurements, aiding in the structural elucidation and identification of compounds. In the case of this compound, a predicted collision cross section has been computed. The computed CCS for this molecule is 197 Ų. nih.gov This value is derived from theoretical models that consider the three-dimensional structure of the ion and its interactions with a neutral buffer gas, typically nitrogen or helium, within a mass spectrometer. Such predictions are instrumental for researchers in identifying the compound in complex mixtures without the need for an authentic standard, thereby accelerating the process of discovery and analysis.

The following table summarizes the computationally predicted collision cross section for this compound.

| Compound Name | Predicted Collision Cross Section (Ų) |

| This compound | 197 |

Non Clinical Applications in Catalysis and Materials Science

Potential in Advanced Materials

Applications in Specialty Chemical Production

The chemical intermediate, 4-tert-butyl-N-methylbenzamide, and its structural analogs serve as important building blocks in the synthesis of a variety of specialty chemicals. Their utility is primarily demonstrated in academic and industrial research focused on creating more complex molecules through controlled chemical reactions. These reactions leverage the inherent reactivity of the benzamide (B126) structure to introduce new functional groups and build molecular complexity.

One significant area of application is in catalytic processes designed to achieve selective synthesis. Research has shown that N-methylbenzamide derivatives can undergo chromium-catalyzed para-selective alkylation. This method is particularly useful for creating arylated quaternary carbon centers, which are challenging structural motifs to synthesize. In these reactions, a tertiary alkylmagnesium bromide is reacted with the benzamide derivative in the presence of a chromium catalyst, leading to the formation of a new carbon-carbon bond at the para position of the benzene (B151609) ring. researchgate.net

For instance, the reaction of N-methylbenzamide derivatives with tert-butylmagnesium bromide in the presence of chromium(III) chloride (CrCl₃) and trimethylsilyl (B98337) bromide (TMSBr) in tetrahydrofuran (B95107) (THF) at room temperature yields the corresponding para-tert-butylated products. researchgate.net The yields of these reactions are influenced by the substituents on the benzamide ring.

Table 1: Chromium-Catalyzed Para-Alkylation of N-Methylbenzamide Derivatives

| Starting N-Methylbenzamide Derivative | Product | Isolated Yield (%) |

|---|---|---|

| N-methylbenzamide | This compound | 85 |

| 4-fluoro-N-methylbenzamide | This compound | 83 |

| 4-chloro-N-methylbenzamide | This compound | 75 |

| 4-bromo-N-methylbenzamide | This compound | 73 |

Conditions: N-methylbenzamide derivative (0.2 mmol), tert-butylmagnesium bromide (0.8 mmol), CrCl₃ (0.02 mmol), TMSBr (0.6 mmol), THF (0.5 mL), room temperature, 24 h. Data sourced from researchgate.net.

Furthermore, derivatives of this compound, such as 4-tert-butyl-N-methoxy-N-methylbenzamide (a Weinreb amide), are employed as precursors in the synthesis of functionalized β-oxonitriles. These compounds are valuable intermediates in organic synthesis. The synthesis involves the reaction of the Weinreb amide with the lithium salt of acetonitrile. This process, known as cyanomethylation, results in the formation of a β-oxonitrile with a high yield. rsc.org

A specific example is the conversion of 4-tert-butyl-N-methoxy-N-methylbenzamide to 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile. This reaction is typically carried out in tetrahydrofuran (THF) using methyllithium-lithium bromide complex to generate the required lithiated acetonitrile. rsc.org

Table 2: Synthesis of β-oxonitrile from 4-tert-butyl-N-methoxy-N-methylbenzamide

| Reactant | Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 4-tert-butyl-N-methoxy-N-methylbenzamide | Acetonitrile, MeLi-LiBr | THF | 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile | 92 |

Data sourced from rsc.org.

The versatility of the benzamide core is further highlighted by its use in producing more complex structures. For example, the related compound N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide is utilized in the development of specialty chemicals and materials. The presence of the bromoacetyl group provides a reactive site for further chemical modifications through substitution reactions with nucleophiles like amines or thiols. This allows for the synthesis of a diverse range of derivatives with potential applications in various fields.

Derivatization Strategies and Chemical Modifications for Research Purposes

Selective Introduction of Functional Groups

The selective functionalization of the 4-tert-butyl-N-methylbenzamide core is a key strategy for creating a library of analogues for research. Methodologies often focus on the direct and selective modification of C–H bonds, which is an efficient approach in sustainable chemistry. beilstein-journals.org

Recent advancements in catalysis have enabled the regioselective functionalization of benzamide (B126) derivatives. For instance, chromium-catalyzed alkylation of N-methylbenzamide derivatives with tertiary Grignard reagents has been shown to achieve high para-selectivity. researchgate.net While the starting material already possesses a para-tert-butyl group, similar catalytic systems could be explored for functionalizing the ortho-positions of the aromatic ring. Metal-free cascade reactions, involving the cleavage of a C(sp³)–H bond followed by alkylation and intramolecular cyclization, have been developed for N-substituted allylbenzamides, yielding substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This highlights the potential for radical-based transformations to introduce alkyl groups into the benzamide structure.

Furthermore, photocatalytic strategies offer mild conditions for C-H functionalization. scispace.com By employing a suitable photoredox catalyst, it is possible to generate radical species that can react with the benzamide core. For example, the generation of benzyl (B1604629) radicals from 2-alkyl N-fluorobenzamides has been used for the benzylation of 4-cyanopyridines, demonstrating a pathway that could be adapted for modifying the this compound scaffold. rsc.org

Table 1: Potential Strategies for Selective Functionalization

| Strategy | Target Site | Potential Reagents/Catalysts | Potential Outcome | Reference |

|---|---|---|---|---|

| Chromium-Catalyzed C-H Alkylation | Aromatic Ring (ortho- to amide) | CrCl₃, Grignard Reagents (e.g., t-BuMgBr), TMSBr | Introduction of alkyl groups at the C2 or C6 position. | researchgate.net |

| Radical-Based Cascade Cyclization | Amide Nitrogen and Alkene Substrate | N-allylbenzamide derivatives, Di-tert-butyl peroxide (DTBP) | Formation of complex heterocyclic structures like dihydroisoquinolinones. | beilstein-journals.org |

| Photocatalytic C-H Functionalization | Aromatic Ring or Alkyl Groups | Photoredox catalysts (e.g., Iridium or organic dyes), Radical precursors | Site-selective introduction of various functional groups under mild conditions. | scispace.comrsc.org |

Synthesis of Bioconjugates (Non-clinical focus, e.g., for mechanistic studies)

The development of bioconjugates of this compound is essential for its use as a molecular probe in mechanistic studies, such as target identification or imaging. This typically requires the introduction of a reactive handle or a linker onto the parent molecule, which can then be coupled to a biomolecule (e.g., peptide, protein) or a reporter tag (e.g., fluorophore, biotin).

A common strategy involves modifying the benzamide to include a functional group suitable for conjugation chemistry. For instance, introducing an azide (B81097) or alkyne group allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". mit.edu A synthetic route could involve functionalizing the aromatic ring or the N-methyl group with a precursor to these functionalities. For example, a derivative such as 4-tert-butyl-N-(azidoethyl)benzamide could be synthesized and subsequently conjugated. The synthesis of complex epidithiodiketopiperazines (ETPs) equipped with azide functional groups demonstrates that such modifications are compatible with sensitive molecular structures and can be readily used for derivatization via CuAAC without compromising the core structure's activity. mit.edu

Alternatively, a carboxylic acid or an amine group can be introduced. For example, a 4-amino-N-(tert-butyl)benzamide derivative serves as an intermediate where the amino group can be acylated with a linker. biosynth.com Similarly, creating an analogue with a carboxylic acid handle would permit standard amide bond formation using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide (HATU). mit.eduresearchgate.net These methods are widely used to attach molecules to linkers for further studies. nih.gov

Silicon-Based Derivatization for Property Modulation (e.g., silylated analogues and their synthetic routes)

The replacement of carbon atoms or groups with silicon, known as sila-substitution, is a powerful strategy in medicinal chemistry and materials science to modulate a compound's properties. nih.gov Replacing the tert-butyl group of this compound with a trimethylsilyl (B98337) (TMS) group is a classic example of bioisosteric replacement. rsc.org

Synthetic routes to silylated analogues could involve several approaches:

Starting from a Silylated Precursor: The synthesis could begin with a silylated benzoic acid or benzoyl chloride, such as 4-(trimethylsilyl)benzoic acid, which is then coupled with methylamine (B109427).

Catalytic C-H Silylation: Direct silylation of an aromatic C-H bond can be achieved using iridium-based catalysts. escholarship.org This would allow for the introduction of a silyl (B83357) group onto an existing benzamide scaffold, although selectivity could be a challenge.

Silylation of the Amide Nitrogen: N-silylated amines and amides are versatile intermediates in organic synthesis. researchgate.net While typically used as protecting groups, stable N-silyl derivatives of this compound could be prepared to study the influence of the silyl group on the amide bond's properties.

Another form of silicon-based derivatization is the introduction of silyl ethers. If a hydroxyl group were introduced onto the parent molecule (e.g., at the tert-butyl group or the aromatic ring), it could be protected or functionalized using various silylating agents like tert-butyldimethylsilyl (TBDMS) chloride. nih.govrsc.orgffame.org

Application as Derivatization Reagents in Analytical Chemistry (conceptual inspiration from 4-bromo-N-methylbenzylamine utility)

In analytical chemistry, derivatization is often used to enhance the detectability or improve the chromatographic properties of analytes. The compound 4-bromo-N-methylbenzylamine (4-BNMA) has been successfully employed as a derivatization reagent for carboxylic acids in liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.netd-nb.info By analogy, a modified this compound could be designed to serve a similar function.

The utility of 4-BNMA stems from several key features:

It contains a secondary amine that reacts with carboxylic acids via EDC-mediated coupling to form a stable amide bond. researchgate.net

The phenyl group improves retention in reversed-phase chromatography. d-nb.info

The bromine atom provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br), which aids in the identification of derivatized species in mass spectrometry. researchgate.netacs.org

It facilitates sensitive detection using positive electrospray ionization (ESI). d-nb.info

To adapt this compound for this purpose, a reactive group for coupling would need to be introduced. For example, converting the tert-butyl group to an aminomethyl group would create a primary amine handle (i.e., 4-(aminomethyl)-N-methylbenzamide). This new reagent could then be coupled to carboxylic acids.

Table 2: Conceptual Comparison of Derivatization Reagents for LC-MS

| Feature | 4-bromo-N-methylbenzylamine (4-BNMA) | Hypothetical 4-(aminomethyl)-N-methylbenzamide Derivative |

|---|---|---|

| Reactive Group | Secondary Amine | Primary Amine (on benzyl-like position) |

| Coupling Chemistry | EDC-mediated amide bond formation with carboxylic acids. | EDC-mediated amide bond formation with carboxylic acids. |

| Chromatographic Impact | Improves reversed-phase retention. d-nb.info | Expected to improve reversed-phase retention due to the benzamide core. |

| Mass Spectrometry Signature | Characteristic bromine isotope pattern for identification. researchgate.net | No inherent isotopic pattern, but provides a consistent mass shift. |

| Potential Advantage | Proven utility and clear identification marker. researchgate.net | The N-methylbenzamide moiety could offer different fragmentation patterns or chromatographic selectivity compared to 4-BNMA. |

By leveraging the structural features of this compound and incorporating known chemical handles, it is conceptually straightforward to design new derivatization reagents inspired by the proven success of molecules like 4-BNMA.

Environmental Degradation and Transformation Pathways Abiotic

Abiotic Hydrolysis Pathways in Aqueous Environments

The amide functional group in 4-tert-butyl-N-methylbenzamide is susceptible to hydrolysis, a chemical reaction with water that results in the cleavage of the amide bond. This process is a significant pathway for the degradation of amides in aqueous environments. The hydrolysis of N-substituted amides, such as this compound, can be influenced by the pH of the surrounding water, with the reaction being catalyzed by both acids and bases. researchgate.netresearchgate.net

Under neutral pH conditions, the hydrolysis of amides is generally a slow process. However, the rate can be significantly accelerated in the presence of acidic or basic conditions. researchgate.net Studies on similar benzamide (B126) structures have shown that they can be hydrolyzed to form the corresponding benzoic acid and an amine. iwaponline.com In the case of this compound, hydrolysis would yield 4-tert-butylbenzoic acid and methylamine (B109427). Research on N-methylacetamide, a structurally related N-substituted amide, has identified acetic acid and methylamine as the major hydrolysis products. researchgate.net

Table 1: General Products of Amide Hydrolysis

| Reactant | Major Hydrolysis Products | Reference |

|---|---|---|

| N-Substituted Amides | Corresponding Carboxylic Acid and Amine | researchgate.netresearchgate.net |

| Benzamides | Benzoic Acid | iwaponline.com |

| N-Methylacetamide | Acetic Acid and Methylamine | researchgate.net |

Photochemical Degradation under UV/Visible Light Irradiation

Photochemical degradation, or photolysis, is a key abiotic process that can lead to the transformation of organic compounds in the environment upon the absorption of light energy. Aromatic amides, including this compound, can undergo photodegradation when exposed to ultraviolet (UV) or visible light.

Studies on the photolysis of fully aromatic amides in solution have shown that irradiation, particularly at wavelengths around 254 nm, can induce a photo-Fries type rearrangement. researchgate.netcdnsciencepub.com This reaction involves the cleavage of the N-C(=O) bond, leading to the formation of aminobenzophenone derivatives. researchgate.netcdnsciencepub.com For this compound, this would likely result in the formation of amino-substituted benzophenones. Additionally, the photolysis of aromatic amides can produce free radical precursors, which can lead to other degradation products. researchgate.netcdnsciencepub.com The photodecomposition of phenyl-N-methyl carbamate, a related compound, has been shown to yield phenol (B47542) and hydroxy-N-methylbenzamides. tandfonline.com

The photodegradation of aromatic amides can result in a variety of products depending on the specific structure of the amide and the environmental conditions. Based on studies of analogous compounds, the primary photodegradation pathways for this compound are expected to involve the photo-Fries rearrangement and cleavage of the amide bond.

The photo-Fries rearrangement would likely produce isomers of amino(4-tert-butylphenyl)(phenyl)methanone. The cleavage of the amide bond would generate radical species, which in the presence of oxygen, could lead to the formation of 4-tert-butylbenzoic acid. researchgate.netcdnsciencepub.com Research on the photolysis of benzanilide (B160483) has identified 2- and 4-aminobenzophenones as major products. researchgate.netcdnsciencepub.com In the case of phenyl-N-methyl carbamate, the identified photoproducts included phenol, 2-hydroxy-N-methylbenzamide, and 4-hydroxy-N-methylbenzamide. tandfonline.com

Table 2: Potential Photodegradation Products of Aromatic Amides

| Parent Compound Class | Potential Photodegradation Products | Primary Pathway | Reference |

|---|---|---|---|

| Fully Aromatic Amides | Aminobenzophenones | Photo-Fries Rearrangement | researchgate.netcdnsciencepub.com |

| Fully Aromatic Amides | Benzoic Acid (in presence of O₂) | Free Radical Formation | researchgate.netcdnsciencepub.com |

| Phenyl-N-methyl carbamate | Phenol, Hydroxy-N-methylbenzamides | Amide Bond Cleavage & Rearrangement | tandfonline.com |

The quantum yield (Φ) is a measure of the efficiency of a photochemical process, representing the number of molecules undergoing a particular reaction for each photon absorbed. The quantum yields for the photodegradation of aromatic amides have been shown to be dependent on factors such as the wavelength of irradiation and the polarity of the solvent. researchgate.net

For the photolysis of benzanilide, the quantum yields for the formation of 2- and 4-aminobenzophenones were found to decrease with increasing solvent polarity and with increasing wavelength of irradiation. researchgate.netcdnsciencepub.com In a study of p-methylacetanilide, the quantum yield for the formation of the ortho-rearrangement product was 0.092, and the quantum yield for the disappearance of the parent compound was 0.12. researchgate.net While specific quantum yield values for this compound have not been reported, studies on other aromatic amides indicate that the efficiency of their photodegradation can be significant under certain conditions. For some nitro-polycyclic aromatic hydrocarbons, the photodegradation quantum yield is significantly reduced in the presence of molecular oxygen. walshmedicalmedia.com

Table 3: Quantum Yields for Photolysis of Related Aromatic Amides

| Compound | Process | Quantum Yield (Φ) | Conditions | Reference |

|---|---|---|---|---|

| p-Methylacetanilide | o-Rearrangement | 0.092 | 2537 Å irradiation | researchgate.net |

| p-Methylacetanilide | Disappearance | 0.12 | 2537 Å irradiation | researchgate.net |

| N-Phenylphthalimide | Product Formation | <10⁻³ | Air-saturated acetonitrile | dtic.mil |

Sorption and Transport Mechanisms in Non-Biological Media

The transport and fate of this compound in the environment are influenced by its tendency to sorb to soil, sediment, and other non-biological media. Sorption is primarily governed by the compound's physicochemical properties, particularly its hydrophobicity. The octanol-water partition coefficient (Kow), often expressed as log Kow or XLogP3, is a key indicator of a chemical's hydrophobicity and its potential to sorb to organic matter.

For this compound, the computed XLogP3 value is 3.6, which suggests a moderate potential for sorption to organic carbon in soil and sediments. nih.gov Compounds with higher log Kow values tend to be more strongly sorbed. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is another important parameter used to predict the mobility of organic compounds in soil. Higher Koc values indicate stronger sorption and lower mobility. While experimental Koc values for this compound are not available, it is expected that its transport in the subsurface will be retarded to some extent due to sorption. The rate constants for the transformation of para-substituted benzonitriles in sediment and sediment extract have been shown to be correlated with the hydrophobicity substituent parameter π. iwaponline.com

Chemical Stability and Persistence under Environmental Stressors (excluding biological degradation)

The chemical stability of this compound under various abiotic environmental stressors, excluding biological degradation, determines its persistence in the environment. While direct studies on the persistence of this specific compound are limited, information on related compounds provides some insights.

Amides are generally considered to be relatively stable chemical structures. However, they can undergo degradation under specific conditions. For example, N-methoxybenzamides have been shown to undergo annulation reactions in the presence of a ruthenium catalyst. rsc.org This indicates that under certain catalytic conditions, the benzamide structure can be transformed. In the absence of specific catalysts, light, or extreme pH conditions, this compound is expected to be relatively persistent. Some chemicals can persist in the environment and disperse, as seen with 4-methylbenzylidene camphor, which is believed to be stable under UV radiation due to isomerization. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.